N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide
CAS No.: 922039-31-4
VCID: VC6307040
Molecular Formula: C24H19F3N2O
Molecular Weight: 408.424
* For research use only. Not for human or veterinary use.

Description |
N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structural composition, including a difluorobenzyl group and an indole moiety, which contribute to its potential biological activity. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and drug development. Structural Features
SynthesisThe synthesis of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure. Reactivity ProfileThe reactivity profile is influenced by the electronic effects of the fluorine substituents. This compound can participate in various chemical reactions, potentially forming derivatives with altered biological activities. Biological ActivityResearch into its pharmacological properties suggests that fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets compared to their non-fluorinated counterparts. This makes N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide a promising candidate for drug development. Potential ApplicationsThis compound has potential applications across several fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure and enhanced biological activity make it suitable for further research in drug discovery and development. Data TablesGiven the limited availability of specific data for N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide, the following table provides a general overview of related compounds and their properties: |
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CAS No. | 922039-31-4 |
Product Name | N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide |
Molecular Formula | C24H19F3N2O |
Molecular Weight | 408.424 |
IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
Standard InChI | InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30) |
Standard InChIKey | PBJNGCJIUGMFAK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F |
Solubility | not available |
PubChem Compound | 41109110 |
Last Modified | Aug 18 2023 |
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